1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Description
This compound is a pyrrol-5-one derivative featuring a dimethylaminoethyl side chain, a hydroxyl group at position 4, and substituted aryl/heteroaryl moieties.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-28(2)13-14-29-24(23(26(31)27(29)32)25(30)22-10-7-15-35-22)19-11-12-20(21(16-19)33-3)34-17-18-8-5-4-6-9-18/h4-12,15-16,24,31H,13-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJSMOQPUMQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 432.54 g/mol. The structure features several functional groups, including a dimethylamino group, a hydroxyl group, and a thiophene carbonyl moiety, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways linked to cell survival and apoptosis.
Cytotoxicity
A series of cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The following table summarizes the findings:
These results indicate that the compound exhibits significant cytotoxicity, particularly against cervical cancer cells.
Mechanistic Studies
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation and DNA fragmentation. Additionally, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Studies
- Case Study on Prostate Cancer : A recent study involving the treatment of PC-3 cells with this compound revealed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for prostate cancer.
- Combination Therapy : In combination with standard chemotherapeutics like etoposide, this compound enhanced cytotoxic effects, indicating potential for use in combination therapies to overcome drug resistance.
Toxicological Profile
While the compound shows promise as an anticancer agent, its safety profile needs thorough investigation. Preliminary toxicity studies have indicated moderate toxicity at higher doses, necessitating further evaluation to determine safe dosage ranges for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolone Cores
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Key Differences: Lacks the dimethylaminoethyl and hydroxyl groups. Features a 4-chlorophenyl substituent instead of 3-methoxy-4-phenylmethoxyphenyl. Retains the thiophene-2-yl group but without the carbonyl linkage.
- Synthesis: Synthesized via base-catalyzed cyclization of aminoacetylenic ketones, using palladium/copper-catalyzed cross-coupling for precursor assembly .
- Bioactivity: Noted for "promising pharmacological activity," though specifics are undisclosed .
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Key Differences: Diethylaminoethyl vs. dimethylaminoethyl side chain. 3,4-Dimethoxyphenyl substituent instead of 3-methoxy-4-phenylmethoxyphenyl.
- Implications: Diethylamino group may increase lipophilicity and alter pharmacokinetics compared to dimethylamino. Methoxy vs.
Heterocyclic Analogues with Thiophene Carbonyl Moieties
Chromen-4-one Derivatives (e.g., Example 62 in )
- Structure : Combines pyrazolo[3,4-d]pyrimidine and chromen-4-one cores with thiophene carboxylate.
- Key Differences: Chromenone core vs.
- Synthesis : Utilizes Suzuki-Miyaura coupling for thiophene incorporation, similar to methodologies in pyrrolone synthesis .
- Bioactivity: Fluorinated chromenones are often explored as kinase inhibitors, but direct comparisons to pyrrolones are speculative .
Substituent-Driven Comparisons
Table 1: Substituent Analysis
| Compound | Aminoalkyl Group | Aryl Substituent | Thiophene Modification |
|---|---|---|---|
| Target Compound | Dimethylaminoethyl | 3-methoxy-4-phenylmethoxyphenyl | Thiophene-2-carbonyl |
| 1-(4-Chlorophenyl)-... (Ev1,3) | None | 4-chlorophenyl | Thiophene-2-yl |
| Diethylaminoethyl Analogue (Ev6) | Diethylaminoethyl | 3,4-dimethoxyphenyl | Thiophene-2-carbonyl |
| Chromenone (Ev5) | Methylamino | 3-fluoro-4-isopropoxyphenyl | Methoxycarbonylthiophen-3-yl |
Pharmacokinetic and Electronic Considerations
- Aminoalkyl Groups: Dimethylaminoethyl improves water solubility and membrane permeability compared to diethylamino or unsubstituted analogues .
- 3,4-dimethoxyphenyl .
- Thiophene Carbonyl : Stabilizes the pyrrolone core via conjugation; electron-withdrawing effects may modulate reactivity in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
